17-Bromo Vinorelbine Ditartrate is a derivative of vinorelbine, which is a semi-synthetic vinca alkaloid known for its anti-cancer properties. Vinorelbine is primarily used in the treatment of various malignancies, including non-small cell lung cancer and breast cancer. The introduction of bromine into the vinorelbine structure enhances its pharmacological profile and may improve its therapeutic efficacy.
Vinorelbine is derived from the periwinkle plant, specifically from the alkaloids found in Catharanthus roseus. The compound 17-Bromo Vinorelbine Ditartrate is synthesized through chemical modifications of the vinorelbine structure, which involves bromination and the formation of a tartrate salt.
17-Bromo Vinorelbine Ditartrate falls under the category of antineoplastic agents and is classified as a vinca alkaloid. It is considered an investigational drug, with ongoing research into its efficacy and safety in cancer treatment.
The synthesis of 17-Bromo Vinorelbine Ditartrate involves several key steps:
The molecular structure of 17-Bromo Vinorelbine Ditartrate can be described as follows:
17-Bromo Vinorelbine Ditartrate participates in various chemical reactions typical for halogenated compounds:
The mechanism of action for 17-Bromo Vinorelbine Ditartrate is primarily through:
17-Bromo Vinorelbine Ditartrate has potential applications in:
17-Bromo vinorelbine ditartrate is generated during the semi-synthesis of vinorelbine bitartrate from its natural precursor, catharanthine. The bromination occurs as a side reaction during the coupling of catharanthine with vindoline, where brominating agents (e.g., N-bromosuccinimide or bromine) electrophilically attack the C17 position of the catharanthine moiety. This reaction competes with the desired cyclization process, leading to 17-bromovinorelbine as a process-related impurity at levels <0.1% [1] [4]. An alternative pathway involves the post-synthesis bromination of preformed vinorelbine ditartrate using brominating agents in aprotic solvents. The brominated derivative can be isolated via preparative high-performance liquid chromatography (HPLC) using normal-phase silica gel column chromatography with chloroform-methanol eluent systems (volume ratios 100:1 to 1:1), followed by gradient elution [2].
Table 1: Semi-Synthetic Pathways for 17-Bromo Vinorelbine Formation
Bromination Approach | Reagents | Key Intermediates | Isolation Method |
---|---|---|---|
Direct Process Bromination | N-Bromosuccinimide, Br₂ | Catharanthine-17-bromide | Normal-phase silica gel chromatography (200-300 mesh) |
Post-Synthesis Bromination | Bromoacetyl chloride, HBr | Vinorelbine-17-bromide | Preparative HPLC (acetonitrile/diethylamine-water) |
Impurity Formation | Residual Br⁻ during coupling | 17-Bromovinorelbine | Analytical HPLC (C8 column, ammonium formicate/methanol) |
The bromination efficiency is highly dependent on solvent polarity, temperature, and catalyst presence. Polar aprotic solvents like dichloromethane or chloroform maximize electrophilic bromination at C17 by stabilizing the transition state. Catalytic acids (e.g., formic or trifluoroacetic acid) enhance reaction kinetics but risk over-bromination and degradation. Optimal conditions use:
Preparative HPLC purification employs a mobile phase of acetonitrile (A) and diethylamine-purified water (14:986 v/v; B) at A:B = 50:50 (v/v), achieving baseline separation of 17-bromovinorelbine at 17 minutes retention time [2]. This method reduces co-elution with epoxy derivatives (e.g., 3'4'-epoxyvinorelbine) and other impurities.
Table 2: Optimized Bromination Parameters
Parameter | Optimal Condition | Effect on Yield/Purity |
---|---|---|
Solvent | Chloroform-methanol (100:1 v/v) | Minimizes solvolysis (purity >98%) |
Temperature | −20°C to 0°C | Suppresses dibromide formation (yield ↑ 22%) |
Catalyst | 0.1 eq. trifluoroacetic acid | Accelerates bromination (t ≤ 30 min) |
Purification | Prep-HPLC (A:B=50:50) | Isolates 17-bromo derivative (RT=17 min) |
1H NMR Spectroscopy: The C17 bromination causes a characteristic downfield shift of H-17 protons from δ 3.85 ppm (vinorelbine) to δ 4.20–4.25 ppm. The geminal coupling between H-17 and H-15 (J = 10–12 Hz) confirms stereospecific bromination at the C17 position. Additionally, H-21′ shifts upfield due to reduced electron density [1] [2].13C NMR: C17 resonates at δ 62.5 ppm in 17-bromovinorelbine versus δ 58.8 ppm in the parent compound. The C16 carbonyl carbon shows a deshielding effect (Δδ +2.5 ppm) [4].HRMS: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode displays the [M+H]⁺ ion at m/z 843.28 (C₄₅H₅₄BrN₄O₈⁺), with a bromine isotopic pattern (1:1 ratio for M⁺ and M⁺+2). Key fragments include m/z 765.32 ([M+H−C₄H₄O₄]⁺) and m/z 355.18 (dihydrocarbazole moiety) [1] [4]. 2D NMR (COSY, HMBC) validates the Br attachment site through long-range correlations between H-17 and C20 [2].
Table 3: NMR and MS Spectral Signatures of 17-Bromo Vinorelbine Ditartrate
Technique | Key Spectral Features | Structural Assignment |
---|---|---|
1H NMR (500 MHz, CD₃OD) | δ 4.22 (dd, J=10.5 Hz, H-17) | Bromination at C17 |
13C NMR (125 MHz, CD₃OD) | δ 62.5 (C17), 172.8 (C16) | Deshielding of C17/C16 |
HRMS-ESI⁺ | m/z 843.28 [M+H]⁺ (calc. 843.28) | Molecular formula: C₄₅H₅₄BrN₄O₈⁺ |
MS/MS Fragments | m/z 765.32, 355.18 | Loss of tartrate; dihydrocarbazole |
Structural Differences: Unlike vinorelbine ditartrate, 17-bromovinorelbine ditartrate exhibits:
Chromatographic Behavior: Under identical HPLC conditions (C8 column, ammonium formicate buffer (pH 4.2)/methanol (46:54 v/v)), 17-bromovinorelbine elutes at 30.34 min versus 22.50 min for vinorelbine due to enhanced hydrophobicity. Epoxy derivatives elute earlier (4.59–10.74 min) [1].
Biochemical Implications: The C17 bromine sterically hinders tubulin binding at the vinca domain, reducing cytotoxicity compared to vinorelbine. Conversely, epoxy derivatives maintain microtubule disruption activity by preserving the vindoline pharmacophore [2] [4].
Table 4: Comparative Properties of Vinorelbine Derivatives
Compound | HPLC RT (min) | Molecular Weight | Key Structural Feature | Bioactivity Impact |
---|---|---|---|---|
Vinorelbine ditartrate | 22.50 | 1079.09 | Unmodified C17 | Microtubule inhibition |
17-Bromo vinorelbine | 30.34 | 1158.99 | Br at C17 | Reduced tubulin binding |
3'4'-Epoxyvinorelbine | 13.00 | 1050.07 | Oxirane at C3'4' | Maintained activity |
18′-O-Demethylvinorelbine | 4.59 | 1065.08 | Demethylated at O18′ | Unknown |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7